molecular formula C23H29N3OS B1665123 Apadoline CAS No. 135003-30-4

Apadoline

Cat. No. B1665123
M. Wt: 395.6 g/mol
InChI Key: KXMAIWXPZGQNCR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apadoline is a non-peptidic kappa-opioid receptor agonist.

Scientific Research Applications

1. Analgesic Efficacy in Painful Diabetic Peripheral Neuropathy

A study by Freeman et al. (2007) explored the efficacy and safety of tramadol/acetaminophen (APAP) in managing painful diabetic peripheral neuropathy (DPN). The combination was found to be more effective than placebo in reducing average daily pain, with significant improvements in pain intensity, sleep interference, and quality of life measures (Freeman et al., 2007).

2. Comparison with Opioid Agonists

Walsh et al. (2001) conducted a study comparing enadoline, a selective kappa opioid agonist, with butorphanol and hydromorphone. Enadoline's specific kappa agonist properties were evaluated for potential use in substance abuse pharmacotherapy (Walsh et al., 2001).

3. Management of Chronic Pain

Mullican and Lacy (2001) investigated the efficacy of tramadol/APAP tablets compared to codeine/APAP capsules for chronic nonmalignant low back pain and osteoarthritis (OA) pain. They found that tramadol/APAP was as effective as codeine/APAP in pain treatment and was better tolerated (Mullican & Lacy, 2001).

4. Chronic Lower Back Pain Treatment

Ruoff et al. (2003) assessed the long-term efficacy of tramadol 37.5 mg/APAP 325 mg combination tablets in treating chronic lower back pain, demonstrating significant improvements in pain visual analog scores and other pain relief measures (Ruoff et al., 2003).

5. Toxicological Effects of Cyadox

Huang et al. (2013) explored the toxicological effects of cyadox, an antibiotic potentially used as a feed additive, on mice. Their research indicated dose-dependent metabolic alterations and a disturbance of gut microbiota (Huang et al., 2013).

properties

CAS RN

135003-30-4

Product Name

Apadoline

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

N-propyl-10-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide

InChI

InChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1

InChI Key

KXMAIWXPZGQNCR-QGZVFWFLSA-N

Isomeric SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2[C@H](C)CN4CCCC4

SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apadoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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